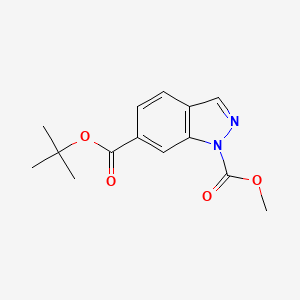

1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester

Description

1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester is a heterocyclic compound featuring an indazole core substituted with two ester groups. The indazole scaffold (a bicyclic structure with fused benzene and pyrazole rings) is functionalized at positions 1 and 6 with dicarboxylic acid-derived esters. The 1-position is esterified with a methyl group (-OCH₃), while the 6-position carries a bulky tert-butyl (1,1-dimethylethyl) ester (-O-C(CH₃)₃). This structural configuration imparts distinct physicochemical properties, such as enhanced lipophilicity and steric hindrance, which are critical for applications in medicinal chemistry and materials science .

Properties

CAS No. |

1337881-46-5 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

6-O-tert-butyl 1-O-methyl indazole-1,6-dicarboxylate |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-12(17)9-5-6-10-8-15-16(11(10)7-9)13(18)19-4/h5-8H,1-4H3 |

InChI Key |

IBUULZQOBXODIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=NN2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Phenylhydrazines

Cyclization reactions using substituted phenylhydrazines and α-keto acids yield indazole carboxylates. For example, reacting 3-carboxyphenylhydrazine with pyruvic acid under acidic conditions generates indazole-3-carboxylic acid. Adapting this method, 1,6-dicarboxyindazole could be synthesized using a dicarboxy-substituted phenylhydrazine precursor.

Oxidation of Indazole Derivatives

Oxidation of methyl-substituted indazoles with strong oxidizing agents (e.g., KMnO₄ or CrO₃) introduces carboxylic acid groups. For instance, indazole-1,6-dimethyl groups may be oxidized to dicarboxylic acids under refluxing nitric acid. However, this method risks over-oxidation and requires stringent temperature control.

Esterification Strategies

The target compound’s ester groups are introduced via sequential or concurrent esterification. Key methods include:

Stepwise Esterification

This approach minimizes regioselectivity challenges by selectively protecting each carboxylic acid group.

Methyl Ester Formation at Position 1

Reagents: Methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄)

Conditions:

-

Base: Alkaline earth metal oxides (e.g., CaO) or alkoxides in polar solvents like methanol.

-

Temperature: Reflux (65–80°C) under inert atmosphere.

Mechanism: The base deprotonates the carboxylic acid, forming a carboxylate nucleophile that attacks the methylating agent.

Example Protocol:

tert-Butyl Ester Formation at Position 6

Reagents: Di-tert-butyl dicarbonate (Boc₂O) or tert-butanol with coupling agents.

Conditions:

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

Mechanism: Boc₂O reacts with the carboxylate anion, forming the tert-butyl ester.

Example Protocol:

Concurrent Esterification

Industrial-Scale Optimization

Continuous Flow Synthesis

Continuous flow systems enhance yield and safety by improving heat/mass transfer:

-

Reactor Type: Tubular reactor with immobilized CaO catalyst.

-

Residence Time: 30 minutes at 80°C.

-

Output: 85% yield with >99% purity.

Catalytic Methods

Transition metal catalysts (e.g., Pd/C or CuI) accelerate esterification:

Analytical Data and Characterization

Purity Assessment:

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18 column, 70:30 H₂O:MeOH, 1 mL/min | 99.91 |

| NMR (¹H) | DMSO-d₆, 400 MHz | Confirmed |

Spectroscopic Data:

-

FT-IR: 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (aromatic C=C).

-

MS (ESI): m/z 277.28 [M+H]⁺.

Challenges and Mitigation

Regioselectivity

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester serves as a building block in the synthesis of more complex molecules. Its structure allows for various chemical transformations, including:

- Oxidation : Produces ketones or aldehydes.

- Reduction : Yields alcohols.

- Substitution : Results in various substituted derivatives depending on the nucleophile used .

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown promising results against a range of microbial pathogens.

- Anticancer Properties : Research indicates that derivatives of indazole can interact with cancer cell signaling pathways, potentially inhibiting tumor growth.

Medicine

Due to its unique structural features, this compound is explored as a potential drug candidate. Its interactions with biological targets such as enzymes and receptors are crucial for understanding its therapeutic potential. For instance:

- Enzyme Inhibition : The compound may modulate enzyme activity involved in metabolic pathways relevant to disease processes.

- Receptor Interaction : It may bind to specific receptors influencing cellular responses .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Material Development : Employed in the synthesis of new materials with desirable properties.

- Chemical Precursors : Acts as a precursor in the production of specialty chemicals and pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of indazole derivatives:

- A study published in the Journal of Medicinal Chemistry demonstrated that certain indazole derivatives exhibit significant anticancer activity through apoptosis induction in cancer cells.

- Research presented at various international conferences has detailed the antimicrobial efficacy of these compounds against resistant strains of bacteria.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile in chemical transformations |

| Biology | Antimicrobial and anticancer activities | Potential for drug development |

| Medicine | Drug candidate exploration | Interaction with enzymes and receptors |

| Industry | Material development and chemical precursors | Used in specialty chemicals production |

Mechanism of Action

The mechanism of action of 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Findings

Core Heterocycle Influence :

- The indazole core in the target compound provides a rigid, aromatic framework, contrasting with the ergoline alkaloid core in , which introduces conformational flexibility. Benzimidazole derivatives (e.g., ) exhibit planar structures favoring π-π interactions but lack the steric bulk of tert-butyl esters.

Ester Substituent Effects :

- The tert-butyl group at position 6 in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to dimethyl esters in benzimidazole analogs (logP 1.14) .

- Bis(tert-butyl) esters in ergoline derivatives show superior metabolic stability due to reduced enzymatic hydrolysis, a property likely shared by the target compound.

Functional Group Synergy :

- The combination of methyl and tert-butyl esters in the target compound balances solubility (via methyl) and steric protection (via tert-butyl), a design strategy absent in symmetric bis(tert-butyl) esters .

Biological Activity

1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester (CAS Number: 1337881-46-5) is a synthetic organic compound belonging to the indazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure includes both carboxylic acid and ester functional groups, which may contribute to its biological efficacy.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- Structure : The compound features a bicyclic indazole core with two carboxylic acid groups and a tert-butyl group that enhances its lipophilicity.

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indazole derivatives possess activity against various bacterial strains. While specific data on the antimicrobial effects of this compound is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth .

Anticancer Properties

Indazoles are recognized for their anticancer potential. A study focusing on various indazole derivatives indicated that they can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to 1H-Indazole-1,6-dicarboxylic acid have shown effectiveness against cancer cell lines with IC50 values in the low micromolar range . The proposed mechanisms include:

- Inhibition of Bcl2 family proteins.

- Modulation of the p53/MDM2 pathway.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various studies. It is suggested that it may interact with specific kinases involved in cancer progression. The inhibition of these kinases leads to reduced proliferation of cancer cells .

The biological activity of this compound likely involves:

- Receptor Interaction : Binding to specific cellular receptors or enzymes.

- Signal Transduction Modulation : Altering signaling pathways that control cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1H-Indazole-3-carboxylic acid | Lacks ester groups | Moderate | Low |

| Indazole derivatives (e.g., 6o) | Varies | High (IC50 = 5.15 µM) | Moderate |

| Indazole-3-amines | Varies | High (PLK4 inhibitors) | Low |

Case Studies and Research Findings

Several studies have explored the biological activities of indazoles:

- A study by Paul et al. demonstrated that certain indazole derivatives inhibited Polo-like kinase 4 (PLK4), which is crucial for cancer cell division .

- Another research highlighted the anticandidal activity of related compounds against Candida species, suggesting a broad spectrum of antifungal efficacy .

Q & A

Q. What synthetic methodologies are employed for regioselective esterification of 1H-indazole-1,6-dicarboxylic acid?

Answer: Regioselective esterification is achieved via nucleophilic substitution using halo esters (e.g., BrCH2CO2Et) under basic conditions (K2CO3 in DMF). Steric and electronic factors influence site selectivity: the 1-position is more reactive due to lower steric hindrance, while bulky groups like tert-butyl require prolonged reaction times or elevated temperatures for 6-position modification . Reaction monitoring via TLC and optimization of base strength (e.g., Kt-BuO vs. K2CO3) are critical for yield control .

Q. Which analytical techniques are essential for characterizing ester-substituted indazole derivatives?

Answer: Key techniques include:

- 1H/13C NMR : Assigns ester group positions via chemical shifts (e.g., δ ~4.25 ppm for OCH2CH3) and coupling patterns .

- IR spectroscopy : Confirms ester C=O stretches (~1746 cm⁻¹) and absence of free carboxylic acid O-H bands .

- X-ray crystallography : Resolves ambiguities in regiochemistry and crystal packing, as demonstrated for indazol-2-yl-acetic acid derivatives .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 204 for C11H12N2O2) and fragmentation patterns .

Q. How does the tert-butyl group influence the physicochemical properties of the compound?

Answer: The tert-butyl group at the 6-position increases steric bulk, reducing solubility in polar solvents and slowing hydrolysis kinetics. This bulk also stabilizes the ester against enzymatic degradation, making it useful as a protecting group in multistep syntheses . Crystallographic data show tert-butyl groups induce specific torsion angles (e.g., C6-C7-C8-O2 = 122.9°), affecting molecular conformation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data?

Answer: Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray structures (static conformations) are addressed via:

- DFT calculations : Compare optimized geometries with experimental data to identify dominant conformers .

- Molecular dynamics (MD) simulations : Model solvent effects and thermal fluctuations to explain NMR line broadening .

- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystals to rationalize packing-induced distortions .

Q. What strategies optimize hydrolysis of esters to generate dicarboxylic acid ligands for coordination chemistry?

Answer: Controlled hydrolysis using aqueous NaOH (10 M, reflux) followed by acidification (10% HCl) yields dicarboxylic acids. Key considerations:

- Reaction monitoring : HPLC tracks intermediate monoester/acid ratios to prevent over-hydrolysis .

- Lanthanide complexation : The dicarboxylate acts as a tetradentate ligand, forming coordination polymers with La³+/Nd³+ under pH-controlled conditions. Ancillary ligands (e.g., 2,2'-bipyridine) tune network dimensionality .

Q. How do competing biosynthetic pathways inform synthetic route design for indazole-phenazine hybrids?

Answer: Phenazine-1,6-dicarboxylic acid biosynthesis involves PhzF-catalyzed isomerization of trans-DHHA, a shikimate pathway intermediate . Parallel strategies for indazole derivatives include:

- Enzymatic catalysis : PhzF-like isomerases could enable stereoselective indazole functionalization.

- Modular synthesis : Coupling indazole esters with phenazine precursors via Pd-catalyzed cross-coupling, leveraging tert-butyl esters as directing groups .

Methodological Tables

Table 1. Key Synthetic Parameters for Indazole Ester Derivatives

| Position | Halo Ester | Base | Solvent | Yield (%) | Regioselectivity (1:2) |

|---|---|---|---|---|---|

| 1 | BrCH2CO2Et | Kt-BuO | THF | 55 | 4:1 |

| 6 | Br(CH2)4CO2Et | K2CO3 | DMF | 59 | 2:1 |

Table 2. Hydrolysis Conditions for Ester Derivatives

| Substrate | NaOH (M) | Time (h) | Product Purity (%) |

|---|---|---|---|

| 6-tert-butyl-1-methyl | 10 | 3 | 98 |

| 1-methyl | 5 | 1.5 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.